3-bromo-N-(3-cyanothiophen-2-yl)benzamide
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Overview
Description
3-bromo-N-(3-cyanothiophen-2-yl)benzamide is a chemical compound with the molecular formula C12H7BrN2OS and a molecular weight of 307.17 g/mol. This compound is characterized by the presence of a bromine atom, a cyanothiophene group, and a benzamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 3-bromo-N-(3-cyanothiophen-2-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromobenzoyl chloride and 3-cyanothiophene-2-amine.
Reaction Conditions: The reaction between 3-bromobenzoyl chloride and 3-cyanothiophene-2-amine is carried out in the presence of a base, such as triethylamine, under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
3-bromo-N-(3-cyanothiophen-2-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used. For example, the cyanothiophene group can be oxidized to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Scientific Research Applications
3-bromo-N-(3-cyanothiophen-2-yl)benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules in organic chemistry.
Biology: It is used in the development of bioactive molecules for studying biological processes and pathways.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-bromo-N-(3-cyanothiophen-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The bromine atom and the cyanothiophene group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism of action depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
3-bromo-N-(3-cyanothiophen-2-yl)benzamide can be compared with other similar compounds, such as:
3-bromo-N-(2-cyanophenyl)benzamide: This compound has a similar structure but with a different position of the cyanogroup.
3-bromo-N-(3-cyanophenyl)benzamide: This compound has a similar structure but with a different heterocyclic group.
3-bromo-N-(3-cyanothiophen-3-yl)benzamide: This compound has a similar structure but with a different position of the bromine atom.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and properties compared to other similar compounds .
Properties
IUPAC Name |
3-bromo-N-(3-cyanothiophen-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2OS/c13-10-3-1-2-8(6-10)11(16)15-12-9(7-14)4-5-17-12/h1-6H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXASCOXSBZAEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=C(C=CS2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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